molecular formula C19H16O4 B12405604 4H-Pyran-4-one, 2,6-bis(p-methoxyphenyl)- CAS No. 1678-14-4

4H-Pyran-4-one, 2,6-bis(p-methoxyphenyl)-

Numéro de catalogue: B12405604
Numéro CAS: 1678-14-4
Poids moléculaire: 308.3 g/mol
Clé InChI: LECSSHUYKZKQDD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

NSC81111 is a small molecule drug that acts as an epidermal growth factor receptor tyrosine kinase inhibitor. It has shown potent anticancer effects and is orally active. The compound was initially developed by Kasetsart University and is currently in the discovery phase for its therapeutic potential in treating neoplasms .

Méthodes De Préparation

The synthetic route for NSC81111 involves the preparation of oxygen heterocycles, which are then subjected to various reaction conditions to yield the final product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of heterocyclic rings .

Analyse Des Réactions Chimiques

NSC81111 undergoes several types of chemical reactions, primarily focusing on its interaction with the epidermal growth factor receptor tyrosine kinase. The compound is known to inhibit the receptor with an IC50 value of 0.15 nanomolar . Common reagents used in these reactions include various organic solvents and catalysts that facilitate the formation of the active compound. The major product formed from these reactions is the active inhibitor of the epidermal growth factor receptor tyrosine kinase .

Applications De Recherche Scientifique

NSC81111 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the inhibition of tyrosine kinases. In biology, it is utilized to understand the cellular mechanisms involved in cancer proliferation and metastasis. In medicine, NSC81111 is being investigated for its potential as a therapeutic agent in treating various types of cancer. In industry, the compound is used in the development of new anticancer drugs and as a reference standard in quality control processes .

Mécanisme D'action

The mechanism of action of NSC81111 involves its binding to the epidermal growth factor receptor tyrosine kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling proteins, which are essential for cell proliferation and survival. By blocking this pathway, NSC81111 effectively reduces the growth and spread of cancer cells .

Comparaison Avec Des Composés Similaires

NSC81111 is unique in its high potency and oral activity compared to other epidermal growth factor receptor tyrosine kinase inhibitors. Similar compounds include gefitinib, erlotinib, and afatinib, which also target the epidermal growth factor receptor but differ in their chemical structure and pharmacokinetic properties. NSC81111 stands out due to its exceptionally low IC50 value, indicating its high efficacy at very low concentrations .

Propriétés

Numéro CAS

1678-14-4

Formule moléculaire

C19H16O4

Poids moléculaire

308.3 g/mol

Nom IUPAC

2,6-bis(4-methoxyphenyl)pyran-4-one

InChI

InChI=1S/C19H16O4/c1-21-16-7-3-13(4-8-16)18-11-15(20)12-19(23-18)14-5-9-17(22-2)10-6-14/h3-12H,1-2H3

Clé InChI

LECSSHUYKZKQDD-UHFFFAOYSA-N

SMILES canonique

COC1=CC=C(C=C1)C2=CC(=O)C=C(O2)C3=CC=C(C=C3)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.